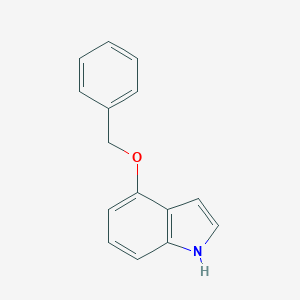

4-Benzyloxyindole

Vue d'ensemble

Description

4-Benzyloxyindole is an organic compound with the molecular formula C15H13NO. It is a derivative of indole, where a benzyl group is attached to the oxygen atom at the fourth position of the indole ring. This compound is known for its applications in organic synthesis and medicinal chemistry.

Applications De Recherche Scientifique

Anticancer Therapies

4-Benzyloxyindole has shown promising anti-tumor activities against various cancer types. Research indicates that it can inhibit key signaling pathways involved in oncogenesis, making it a potential therapeutic agent for cancer treatment. Notable studies have demonstrated its efficacy in preclinical models, highlighting its role as an apoptosis inducer and a modulator of cancer cell proliferation .

Case Study:

A study published in the International Journal of Molecular Sciences reported the synthesis and evaluation of platinum(IV) complexes incorporating this compound derivatives. These complexes exhibited significant anticancer activity, suggesting that the indole scaffold enhances the therapeutic potential of metal-based drugs .

Neurological Disorders

Research into the neuroprotective properties of this compound has revealed its potential for developing treatments for neurological conditions such as Alzheimer's and Parkinson's diseases. The compound's ability to modulate enzymes and receptors associated with neurodegeneration offers new avenues for therapeutic intervention .

Case Study:

A study explored the use of this compound derivatives as ligands for cannabinoid receptors, which are implicated in neuroprotection and neuroinflammation. The findings suggested that these derivatives could lead to novel treatments for neurodegenerative diseases .

Drug Discovery

The structural characteristics of this compound facilitate the synthesis of various analogs and derivatives, making it an excellent starting point for drug discovery. Its reactivity allows for regioselective synthesis, which is crucial for developing new pharmacological agents with improved efficacy and reduced side effects .

Synthesis Examples:

- Reactant for the synthesis of carbon-11-labeled compounds used in PET imaging for cancer detection.

- Precursor for developing HCV inhibitors and other antiviral agents .

Data Table: Applications and Findings

Mécanisme D'action

Target of Action

4-Benzyloxyindole is a versatile compound that interacts with several targets. It has been used in the synthesis of various compounds that act on different targets. For instance, it has been used in the synthesis of indol-3-yl tetramethylcyclopropyl ketones, which are ligands for the CB2 cannabinoid receptor . It has also been used in the synthesis of compounds that inhibit Hepatitis C .

Mode of Action

For instance, it is used in the synthesis of 4-aryl-4H-chromenes, which are known to induce apoptosis .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the compounds it is used to synthesize. For example, when used in the synthesis of 4-aryl-4H-chromenes, it may affect the pathways involved in apoptosis .

Pharmacokinetics

It is known that the compound has high gi absorption and is a substrate for p-gp . It also inhibits several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4 .

Result of Action

The results of this compound’s action are dependent on the compounds it is used to synthesize. For instance, when used in the synthesis of 4-aryl-4H-chromenes, it can induce apoptosis . When used in the synthesis of indol-3-yl tetramethylcyclopropyl ketones, it can act as a ligand for the CB2 cannabinoid receptor .

Action Environment

It is known that the compound’s action can be influenced by various factors, such as the presence of other compounds and the ph of the environment .

Analyse Biochimique

Biochemical Properties

4-Benzyloxyindole, like other indole derivatives, has been shown to interfere with the quorum sensing (QS) systems of a wide range of bacterial pathogens . Quorum sensing is a system of stimuli and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population .

Cellular Effects

In cellular systems, this compound has been shown to modulate the expressions of important regulatory genes and repress toxin genes in certain bacterial species . This modulation can reduce the virulence of these bacteria, making this compound a potential candidate for antimicrobial therapies .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with bacterial quorum sensing systems . By interfering with these systems, this compound can inhibit the production of virulence factors and biofilm formation, two key aspects of bacterial pathogenicity .

Temporal Effects in Laboratory Settings

The synthesis of this compound has been described in the literature , suggesting that it is stable enough for experimental use.

Metabolic Pathways

This compound is likely involved in the metabolic pathways of indole and its derivatives . Indole is synthesized from tryptophan by the enzyme tryptophanase, and it is widespread in both prokaryotic and eukaryotic communities .

Subcellular Localization

Enzymes involved in the biosynthesis of indole and its derivatives have been found in various subcellular compartments, suggesting that this compound could also be present in multiple cellular locations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Benzyloxyindole can be synthesized through several methods. One common method involves the condensation of 2-methyl-3-nitrophenol with benzyl chloride in the presence of anhydrous potassium carbonate and dimethylformamide (DMF) at 90°C. The resulting product, 6-benzyloxy-2-nitrotoluene, is then subjected to reductive cyclization using hydrazine hydrate and Raney nickel in a mixture of tetrahydrofuran (THF) and methanol .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Benzyloxyindole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The nitro group in intermediates can be reduced to amines.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrazine hydrate and Raney nickel are commonly used for reductive cyclization.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced products.

Substitution: Various substituted indole derivatives.

Comparaison Avec Des Composés Similaires

Indole: The parent compound of 4-benzyloxyindole, lacking the benzyl group.

7-Benzyloxyindole: A similar compound with the benzyl group at the seventh position.

4-Hydroxyindole: The hydroxyl derivative without the benzyl group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its benzyl group at the fourth position enhances its utility in regioselective synthesis and as a substrate for specific enzymes .

Activité Biologique

4-Benzyloxyindole (4-BI) is an indole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of a benzyloxy group at the fourth position of the indole structure, has been studied for its potential therapeutic applications, particularly in cancer treatment and as an antimicrobial agent.

- Molecular Formula : C₁₅H₁₃NO

- Molecular Weight : Approximately 225.27 g/mol

The unique structural features of 4-BI contribute to its reactivity and biological activity. The benzyloxy group enhances its lipophilicity, potentially facilitating interactions with biological membranes and proteins.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer properties. It influences various pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy. A notable study indicated that 4-BI can inhibit the enzyme tryptophan hydroxylase (TPH), which is crucial in serotonin biosynthesis. Inhibition of TPH may offer a therapeutic strategy for treating depression and other neurological disorders .

Table 1: Anticancer Activity of this compound

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. Studies indicate that it possesses antibiofilm and antivirulence activities against various pathogens, including Serratia marcescens. These activities are attributed to its ability to interfere with quorum sensing (QS) mechanisms, which are critical for biofilm formation and virulence factor production in bacteria .

Table 2: Antimicrobial Activity of this compound

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- Enzyme Inhibition : As mentioned, 4-BI inhibits TPH, impacting serotonin levels which can influence mood and behavior.

- Quorum Sensing Interference : The compound disrupts QS pathways in bacteria, leading to reduced virulence and biofilm formation.

- Antioxidant Properties : Some studies suggest that indole derivatives may possess antioxidant capabilities, contributing to their protective effects against oxidative stress-related diseases .

Case Studies

-

Case Study on Cancer Cell Lines :

A study focused on the effects of this compound on various cancer cell lines demonstrated significant apoptotic activity. The compound was shown to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates compared to control groups. -

Antimicrobial Efficacy Against Biofilms :

Another research project evaluated the efficacy of 4-BI against biofilms formed by Serratia marcescens. Results indicated a dose-dependent reduction in biofilm mass and virulence factor production, highlighting its potential as a therapeutic agent against bacterial infections.

Propriétés

IUPAC Name |

4-phenylmethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-2-5-12(6-3-1)11-17-15-8-4-7-14-13(15)9-10-16-14/h1-10,16H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFVSIDBFJPKLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174155 | |

| Record name | 4-(Phenylmethoxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20289-26-3 | |

| Record name | 4-Benzyloxyindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20289-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Phenylmethoxy)-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020289263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20289-26-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Phenylmethoxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(phenylmethoxy)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-Benzyloxyindole in the context of hallucinogenic mushroom research?

A: this compound serves as a vital precursor in synthesizing psilocin (4-hydroxy-N,N-dimethyl-tryptamine), the primary psychoactive component found in hallucinogenic mushrooms [, ]. Researchers have used it to create radiolabeled forms of psilocin, such as ¹⁴C-psilocin and ³H-psilocin, enabling them to study the compound's distribution and metabolism []. Furthermore, it has been instrumental in developing potential radioligands like ¹¹C-psilocin, aiming to investigate the role of serotonin receptors in the formation of psychotic symptoms [].

Q2: Can you elaborate on the synthetic utility of this compound in generating diverse indole derivatives?

A: this compound plays a crucial role in synthesizing various indole derivatives, particularly those with modifications at the 5- or 7-positions. Researchers have successfully employed this compound to produce analogs of psilocin incorporating formyl groups or bromine atoms at these positions []. This modification is significant for exploring structure-activity relationships and understanding how structural changes impact biological activity.

Q3: How is this compound synthesized?

A: One established method involves the condensation of 2-methylnitrobenzenes with formamide acetals, followed by a reduction step []. This reaction sequence effectively forms the indole ring system with the benzyloxy group strategically placed at the 4-position.

Q4: Are there any spectroscopic data available for characterizing this compound?

A: While the provided abstracts don't detail specific spectroscopic data, researchers have used techniques like FTIR, NMR, and MS to confirm the structures of compounds derived from this compound, such as 4-benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides []. These spectroscopic methods provide valuable insights into the compound's structure and confirm the successful incorporation of desired modifications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.